PZM21

Übersicht

Beschreibung

PZM21 ist ein experimentelles Opioid-Analgetikum, das zur Behandlung von Schmerzen erforscht wird. Es ist ein funktionell selektiver μ-Opioid-Rezeptor-Agonist, d. h. es erzeugt μ-Opioid-Rezeptor-vermittelte G-Protein-Signalgebung mit einer Wirksamkeit und Potenz, die mit Morphin vergleichbar ist, aber mit geringerer β-Arrestin-2-Rekrutierung . Es wird angenommen, dass diese Eigenschaft im Vergleich zu traditionellen Opioiden zu weniger Nebenwirkungen führt.

Wissenschaftliche Forschungsanwendungen

PZM21 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: this compound dient als Modellverbindung für die Untersuchung von selektiven μ-Opioid-Rezeptor-Agonisten und deren Synthese.

Biologie: Es wird verwendet, um die biologischen Pfade und Mechanismen zu untersuchen, die an der Schmerzsignalübertragung und der Aktivierung von Opioid-Rezeptoren beteiligt sind.

Medizin: this compound wird als potenzielles Analgetikum mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden erforscht.

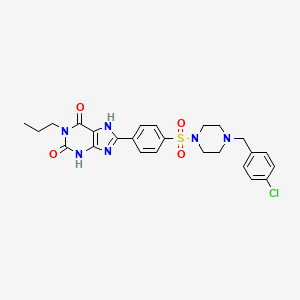

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den μ-Opioid-Rezeptor aktiviert, eine Art von G-Protein-gekoppeltem Rezeptor. Diese Aktivierung führt zur G-Protein-Signalgebung, die für die analgetischen Wirkungen verantwortlich ist. Im Gegensatz zu traditionellen Opioiden rekrutiert this compound β-Arrestin-2 nur minimal, das mit vielen der Nebenwirkungen von Opioiden, wie z. B. Atemdepression und Verstopfung, verbunden ist . Die beteiligten molekularen Ziele und Pfade umfassen den μ-Opioid-Rezeptor und nachgeschaltete Signalwege, die die Schmerzempfindung modulieren .

Wirkmechanismus

Target of Action

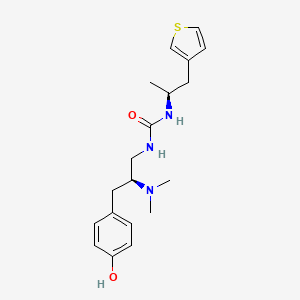

PZM21, also known as “1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea”, is a novel ligand for the μ-opioid receptor (MOPr) . The μ-opioid receptor is a major target for opioid analgesics .

Mode of Action

This compound is a functionally selective μ-opioid receptor agonist . It has been reported to induce minimal arrestin recruitment . This means that this compound preferentially activates G protein signaling pathways over β-arrestin pathways . This bias towards G protein signaling is thought to be responsible for its unique pharmacological profile .

Biochemical Pathways

Opioid receptors like MOPr are known to inhibit the release of neurotransmitters such as substance P, GABA, and glutamate, thereby modulating the perception of pain .

Result of Action

This compound has been reported to produce analgesic effects with reduced side effects compared to classical μ-opioid ligands such as morphine . Specifically, it has been found to cause less respiratory depression . Repeated administration of this compound can lead to antinociceptive tolerance .

Biochemische Analyse

Biochemical Properties

PZM21 has been found to interact with the μ-opioid receptor (MOPr), a G protein-coupled receptor . It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling . This interaction with the MOPr and the subsequent signaling is the primary biochemical reaction involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have analgesic effects with reduced side effects . It has also been found to cause antinociceptive tolerance and naloxone-precipitated withdrawal symptoms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the μ-opioid receptor (MOPr). This binding initiates G protein signaling pathways . This compound is a G protein-biased μ-opioid receptor agonist, meaning it preferentially activates G protein pathways over β-arrestin pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause long-lasting dose-dependent antinociception . Repeated administration of this compound led to antinociceptive tolerance .

Dosage Effects in Animal Models

In animal models, this compound has been found to cause dose-dependent antinociception . High doses of this compound have been associated with the development of tolerance and withdrawal symptoms .

Metabolic Pathways

Given its interaction with the μ-opioid receptor, it is likely involved in opioid signaling pathways .

Transport and Distribution

It is known that this compound is a small molecule, which typically allows for relatively easy transport and distribution within biological systems .

Subcellular Localization

Given its interaction with the μ-opioid receptor, it is likely that this compound localizes to the cell membrane where the μ-opioid receptor is typically found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PZM21 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise die Bildung einer Harnstoffbindung zwischen einer Thiophen-3-yl-propan-2-yl-Gruppe und einer Dimethylamino-3-(4-Hydroxyphenyl)propyl-Gruppe . Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

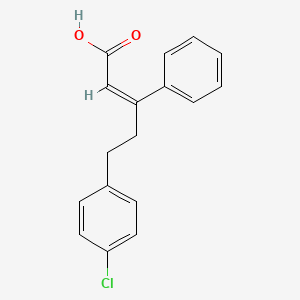

Analyse Chemischer Reaktionen

Arten von Reaktionen

PZM21 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern, wodurch möglicherweise seine pharmakologischen Eigenschaften beeinflusst werden.

Reduktion: Diese Reaktion kann verwendet werden, um alle oxidierten Zwischenprodukte wieder in ihren ursprünglichen Zustand zu reduzieren.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, was bei der Modifizierung der Aktivität oder Selektivität der Verbindung nützlich sein kann.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Lösungsmittel. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um sicherzustellen, dass die gewünschte Reaktion effizient abläuft.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise hydroxylierte Derivate erzeugen, während Substitutionsreaktionen zu Analoga mit unterschiedlichen pharmakologischen Profilen führen können .

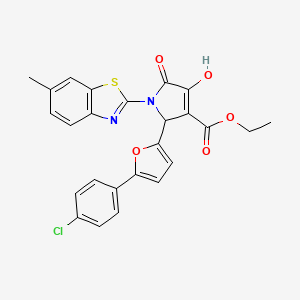

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Morphin: Ein traditionelles Opioid-Analgetikum mit hoher Wirksamkeit, aber erheblichen Nebenwirkungen, darunter Atemdepression und Verstopfung.

Fentanyl: Ein starkes synthetisches Opioid mit einem hohen Risiko für Überdosierung und Sucht.

TRV130 (Oliceridin): Ein weiterer G-Protein-gebundener μ-Opioid-Rezeptor-Agonist mit reduzierten Nebenwirkungen im Vergleich zu traditionellen Opioiden.

Einzigartigkeit von PZM21

This compound ist einzigartig in seiner Fähigkeit, selektiv G-Protein-Signalwege zu aktivieren, während die β-Arrestin-2-Rekrutierung minimiert wird. Diese selektive Aktivierung soll zu weniger Nebenwirkungen führen, was es zu einem vielversprechenden Kandidaten für eine sicherere Schmerzbehandlung macht . Darüber hinaus hat this compound im Vergleich zu anderen Opioiden ein breiteres therapeutisches Fenster gezeigt, d. h. es kann bei Dosen eine wirksame Schmerzlinderung bewirken, bei denen Nebenwirkungen weniger wahrscheinlich sind .

Eigenschaften

IUPAC Name |

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDBIJOVZJEMBI-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117979 | |

| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997387-43-5 | |

| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PZM21 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PZM21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)